molecular formula C9H10N2 B054568 2-Amino-6-ethylbenzonitrile CAS No. 123241-41-8

2-Amino-6-ethylbenzonitrile

Cat. No.: B054568
CAS No.: 123241-41-8
M. Wt: 146.19 g/mol
InChI Key: YORYMELVDSCEHF-UHFFFAOYSA-N
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Description

2-Amino-6-ethylbenzonitrile (C₉H₁₀N₂) is a substituted benzonitrile derivative featuring an amino (-NH₂) group at the 2-position and an ethyl (-CH₂CH₃) group at the 6-position of the aromatic ring. The nitrile (-CN) functional group at the 1-position confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

CAS No.

123241-41-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-amino-6-ethylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5H,2,11H2,1H3

InChI Key

YORYMELVDSCEHF-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)N)C#N

Canonical SMILES

CCC1=C(C(=CC=C1)N)C#N

Synonyms

Benzonitrile, 2-amino-6-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The table below compares key structural features and properties of 2-amino-6-ethylbenzonitrile with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Amino-6-ethylbenzonitrile -NH₂ (2), -CH₂CH₃ (6) C₉H₁₀N₂ 146.20 (calculated) Amino, Nitrile, Ethyl
2-Amino-6-methoxybenzonitrile -NH₂ (2), -OCH₃ (6) C₈H₇N₂O 162.16 Amino, Nitrile, Methoxy
2-Chloro-6-methylbenzonitrile -Cl (2), -CH₃ (6) C₈H₆ClN 151.60 Chloro, Nitrile, Methyl
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile -NH-(CH₂C₆H₄Cl) (2) C₁₅H₁₃ClN₂ 256.73 Substituted Amino, Nitrile

Key Observations :

  • Electron-Donating vs.
  • Solubility: Methoxy (-OCH₃) and amino (-NH₂) groups improve solubility in polar solvents (e.g., methanol) relative to hydrophobic ethyl or methyl substituents .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Nitrile Stretch: All compounds exhibit a characteristic -CN stretch near 2,206 cm⁻¹, as seen in 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile .
  • Amino Group: Primary -NH₂ vibrations appear at 3,320–3,474 cm⁻¹ in amino-substituted analogs .
Melting Points:
  • 2-Amino-4,6-bis(ethoxycoumarin)benzonitrile (a structurally complex analog) has a high melting point (330–332°C) due to extended conjugation and hydrogen bonding .
  • Simpler analogs like 2-chloro-6-methylbenzonitrile likely exhibit lower melting points (<150°C), though exact data are unavailable.

Research Findings and Industrial Relevance

  • Synthetic Efficiency: Piperidine-catalyzed reactions in methanol (e.g., synthesis of 2-amino-4,6-bis(ethoxycoumarin)benzonitrile) achieve yields up to 75%, highlighting the utility of amino-nitrile intermediates in complex heterocycle synthesis .
  • Cost Considerations: 2-Amino-6-methoxybenzonitrile is priced at $416 (academic scale), suggesting that ethyl-substituted analogs may follow similar cost structures depending on synthetic complexity .

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